molecular formula C16H14N4O5S B3020655 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2034241-31-9

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B3020655
CAS No.: 2034241-31-9
M. Wt: 374.37
InChI Key: XLLAXOOCGISZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused benzo[c][1,2,5]thiadiazole core with 1,3-dimethyl substituents and a 2,2-dioxido group, conferring distinct electronic and steric properties.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S/c1-19-12-6-5-10(8-13(12)20(2)26(19,22)23)17-16(21)11-9-15(25-18-11)14-4-3-7-24-14/h3-9H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLAXOOCGISZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that exhibits a variety of biological activities. This compound belongs to a class of thiadiazole derivatives known for their pharmacological potential. The unique structural features of this compound suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6O3SC_{17}H_{16}N_{6}O_{3}S with a molecular weight of approximately 384.4 g/mol. The structure integrates both thiadiazole and isoxazole moieties, which are known to enhance biological activity through diverse mechanisms.

PropertyValue
Molecular FormulaC17H16N6O3S
Molecular Weight384.4 g/mol
CAS Number2034544-18-6

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various thiadiazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi. The substitution patterns on the thiadiazole core can significantly influence their antibacterial potency.

A comparative study revealed that compounds with specific substitutions at the C5 and C2 positions exhibited enhanced antibacterial activity when tested against standard reference drugs such as ampicillin and streptomycin .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, a series of compounds derived from 1,3,4-thiadiazoles were evaluated against various cancer cell lines including DU145 (prostate), MCF7 (breast), and PaCa2 (pancreatic) cells. The results indicated that certain substitutions on the thiadiazole ring could lead to increased cytotoxicity, with IC50 values ranging from 0.3 µM to higher concentrations depending on the specific derivative tested .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of furan and isoxazole moieties may contribute to antioxidant properties that protect cells from oxidative stress.

Study 1: Antibacterial Efficacy

In vitro studies conducted on a series of thiadiazole derivatives demonstrated that modifications at the C5 position significantly improved antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural optimization for enhancing biological activity .

Study 2: Anticancer Screening

A detailed screening of various isoxazole-thiadiazole hybrids was performed against multiple cancer cell lines. Results showed that specific substitutions led to enhanced cytotoxic effects compared to standard chemotherapeutics. Notably, compounds with electron-withdrawing groups exhibited greater potency due to increased interaction with cellular targets involved in tumor growth regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Heterocycles and Substituents
Compound Name / ID Core Structure Key Substituents Notable Functional Groups
Target Compound Benzo[c][1,2,5]thiadiazole + Isoxazole 1,3-Dimethyl, 2,2-dioxido (thiadiazole); 5-(furan-2-yl) (isoxazole) Sulfone, carboxamide, furan
ND-11543 Imidazo[2,1-b]thiazole 2,6-Dimethyl; 3-fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl Trifluoromethyl, piperazine, fluoro
ND-11503 Imidazo[2,1-b]thiazole 6-Ethyl, 2-methyl; (2,3-dihydrobenzofuran-5-yl)methyl Dihydrobenzofuran, ethyl
9c () Benzimidazole + Thiazole-Triazole 4-Bromophenyl (thiazole); phenoxymethyl-triazole Bromophenyl, triazole, acetamide
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides 1,3,4-Thiadiazole Trichloroethyl, phenylamino Trichloroethyl, carbothioamide

Key Observations :

  • Unlike thiadiazole derivatives in , the target lacks a trichloroethyl group, reducing steric hindrance and lipophilicity.

Key Observations :

  • The target compound’s synthesis likely parallels ND-11543’s carboxamide coupling , leveraging EDC for activating the carboxylic acid .
  • Substituent diversity (e.g., furan vs. trifluoromethylpyridine) requires tailored amine precursors, as seen in ND-11503 and ND-11543 .

Pharmacological and Physicochemical Properties

Hypothetical Activity Profile
  • ND-11543 exhibits anti-tuberculosis activity , attributed to its imidazothiazole core and trifluoromethylpyridinyl-piperazine substituent .
  • Benzimidazole-thiazole hybrids () show α-glucosidase inhibition , with bromophenyl derivatives (9c) displaying superior binding .
  • The target’s sulfone group may enhance interactions with polar enzyme pockets, while the furan-isoxazole system could mimic nucleotide bases in viral or bacterial targets.
Physicochemical Comparison
Property Target Compound ND-11543 9c
Molecular Weight ~430–450 g/mol (estimated) 579.5 g/mol 614.5 g/mol
logP (Estimated) ~2.5 (moderate polarity) ~4.1 (high lipophilicity) ~3.8
Hydrogen Bond Acceptors 8 (sulfone, carboxamide, furan) 7 9

Key Observations :

  • Lower logP than ND-11543 suggests reduced membrane permeability but better compatibility with hydrophilic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.